molecular formula C19H18BNO B14263298 1-(Pyridin-2-yl)ethyl diphenylborinate CAS No. 141739-36-8

1-(Pyridin-2-yl)ethyl diphenylborinate

Cat. No.: B14263298
CAS No.: 141739-36-8
M. Wt: 287.2 g/mol
InChI Key: HQNWEVUSSKICFJ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)ethyl diphenylborinate is a borinic ester featuring a pyridine-substituted ethyl group and two phenyl ligands attached to a central boron atom. The pyridine moiety enhances its Lewis acidity and ability to coordinate with transition metals, while the diphenylborinate group contributes to steric bulk and electronic tunability. Structural characterization of such compounds typically employs X-ray crystallography, often utilizing refinement programs like SHELXL .

Properties

CAS No.

141739-36-8

Molecular Formula

C19H18BNO

Molecular Weight

287.2 g/mol

IUPAC Name

diphenyl(1-pyridin-2-ylethoxy)borane

InChI

InChI=1S/C19H18BNO/c1-16(19-14-8-9-15-21-19)22-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3

InChI Key

HQNWEVUSSKICFJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Preparation of 2-Acetylpyridine

The synthesis of 1-(Pyridin-2-yl)ethyl diphenylborinate typically begins with 2-acetylpyridine as a key precursor. This compound serves as the source of the pyridin-2-ylethyl skeleton needed for the target molecule.

Preparation of 1-(Pyridin-2-yl)ethylamine

A crucial intermediate in the synthesis pathway is 1-(Pyridin-2-yl)ethylamine, which can be prepared through a two-stage process:

Stage 1 : Reaction of 2-acetylpyridine with hydroxylamine hydrochloride
Stage 2 : Reduction of the resulting oxime

The detailed procedure involves:

  • Dissolving 2-acetylpyridine (5 g, 41.2 mmol) and hydroxylamine hydrochloride (3.44 g, 49.5 mmol) in methanol (100 mL) at room temperature
  • Adding potassium carbonate (17 g, 124 mmol) with stirring
  • Continuing stirring at room temperature for 4 hours
  • Filtering solids, then adding zinc powder (13.5 g, 206 mmol) and ammonium chloride (11 g, 206 mmol) to the filtrate
  • Stirring the reaction mixture overnight at room temperature
  • Filtering solids and removing organic solvent by steam distillation under reduced pressure
  • Adding an aqueous solution of sodium hydroxide to the crude product to adjust pH to approximately 13
  • Extracting the aqueous phase with dichloromethane (50 mL × 3)
  • Washing the combined organic phases with saturated brine, drying over anhydrous sodium sulfate
  • Evaporating to obtain 1-(Pyridin-2-yl)ethylamine (4.5 g, yield 90%)

Borylation Methods

Direct Borylation Using Diphenylborinic Acid

The most straightforward approach for preparing this compound involves the reaction between 1-(Pyridin-2-yl)ethylamine or its derived alcohol with diphenylborinic acid. This method typically proceeds under mild conditions and can be carried out in various organic solvents:

  • Dissolve 1-(Pyridin-2-yl)ethylamine (1 equiv.) in an appropriate solvent (typically THF or toluene)
  • Add diphenylborinic acid (1-1.2 equiv.) at room temperature
  • Stir the reaction mixture for 4-6 hours at room temperature or under gentle heating (40-60°C)
  • Monitor reaction completion by thin-layer chromatography
  • Once complete, concentrate the reaction mixture under reduced pressure
  • Purify the residue by recrystallization from an appropriate solvent system

Suzuki-Miyaura Cross-Coupling Approach

An alternative approach utilizes palladium-catalyzed cross-coupling reactions to incorporate the diphenylborinate moiety. This method is particularly useful for constructing complex pyridine-containing organoboron compounds:

Reagents and Conditions:

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst
  • Potassium carbonate as base
  • Dioxane/water mixture (2.5:1) as solvent
  • Temperature: 80°C to reflux
  • Reaction time: 1-16 hours

The general procedure involves:

  • Combining the pyridine-containing substrate, phenylboronic acid, and catalyst in the presence of a base
  • Heating the reaction mixture under nitrogen atmosphere
  • Cooling to room temperature, followed by acidification with HCl
  • Extraction with ethyl acetate
  • Drying the organic phase and concentrating to obtain the crude product
  • Purification by column chromatography or recrystallization

Improved Synthesis Using Boron Reagents

Preparation Using Bis(pinacolato)diboron

A more modern approach utilizes bis(pinacolato)diboron as the boron source for the preparation of structurally related compounds:

  • Prepare a solution of the appropriate pyridine derivative in dioxane
  • Add bis(pinacolato)diboron (1-1.2 equiv.)
  • Add Pd(dppf)Cl₂ (0.05 equiv.) and potassium acetate (2.5 equiv.)
  • Heat the reaction mixture at 80°C for 8 hours
  • Cool to room temperature, wash with water and saturated aqueous sodium chloride
  • Dry the organic phase and concentrate to obtain the crude product
  • Purify by appropriate methods to obtain the desired borinate compound

Borylation via Grignard Reagents

For preparation of structurally related borinates, magnesium-mediated processes have proven effective:

  • Charge THF, magnesium chips, triethylamine, and trimethyl borate in a reaction vessel
  • Add the appropriate brominated precursor dropwise while maintaining room temperature
  • After completion of addition, slowly raise the temperature to reflux
  • Continue the reaction for approximately 20 hours
  • Adjust pH to 1 with 10% HCl and extract with ethyl acetate
  • Combine the organic phases, wash with water, dry and concentrate to obtain the product

Purification and Characterization

Purification Techniques

The purification of this compound commonly employs the following techniques:

  • Recrystallization : From appropriate solvent systems such as dichloromethane/hexane or ethyl acetate/petroleum ether
  • Column Chromatography : Using silica gel with hexane/ethyl acetate gradient elution
  • Filtration through Celite : To remove palladium catalyst residues when cross-coupling approaches are utilized

Characterization Methods

Comprehensive characterization of the synthesized this compound typically involves:

  • NMR Spectroscopy : ¹H NMR, ¹³C NMR, and ¹¹B NMR to confirm structure
  • Mass Spectrometry : To determine molecular weight and fragmentation pattern
  • Infrared Spectroscopy : To identify characteristic functional groups
  • X-ray Crystallography : For definitive confirmation of three-dimensional structure, especially important for analyzing the coordination geometry around the boron center
  • Elemental Analysis : To verify elemental composition

Optimization Parameters

Reaction Conditions

Several parameters can significantly influence the yield and purity of this compound:

Parameter Optimal Range Effect on Synthesis
Temperature 20-80°C Higher temperatures accelerate reaction but may lead to side products
Reaction Time 4-24 hours Longer times improve conversion but may increase decomposition
Solvent THF, Dioxane, Toluene Polar aprotic solvents generally provide better results
Catalyst Loading 0.05-0.1 equiv. Higher loading improves rate but increases cost
Base K₂CO₃, KOAc, Et₃N Strong bases may lead to side reactions
Atmosphere Nitrogen or Argon Inert atmosphere prevents oxidation of borinate products

Scale-up Considerations

When scaling up the synthesis of this compound, several factors require attention:

  • Heat Transfer : Larger-scale reactions may face heat transfer limitations, requiring more controlled heating and cooling systems
  • Mixing Efficiency : Ensure adequate mixing to maintain reaction homogeneity
  • Purification Challenges : Column chromatography becomes less practical at larger scales; consider alternative purification methods such as recrystallization
  • Safety Considerations : Some reagents (e.g., organometallic compounds, reducing agents) may pose additional hazards at larger scales

Structure-Property Relationships

The structural features of this compound contribute significantly to its properties and reactivity:

  • Pyridine Ring : Provides a nitrogen coordination site that can interact with metals or serve as a directing group
  • Diphenylborinate Group : Contributes to the compound's Lewis acidity and can participate in various transformations
  • Ethyl Linker : Provides conformational flexibility, influencing the compound's ability to form coordination complexes

These structural elements make this compound valuable in applications ranging from synthetic intermediates to catalytic systems.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)ethyl diphenylborinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

1-(Pyridin-2-yl)ethyl diphenylborinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)ethyl diphenylborinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Borinic Esters

The following analysis compares 1-(Pyridin-2-yl)ethyl diphenylborinate with structurally related borinic esters, focusing on physicochemical properties, synthesis, and functional applications.

Table 1: Physicochemical Properties

Property This compound* Diphenylborinic acid ethyl ester Triphenylborane
Molecular Weight (g/mol) ~301.2 210.1 242.2
Log Po/w (predicted) 3.8 2.5 4.1
Hydrogen Bond Acceptors 1 (pyridine N) 1 (ester O) 0
TPSA (Ų) 12.4 9.2 0
Solubility in DMSO High Moderate Low

*Hypothetical data based on structural analogs .

Key Observations:

Electronic Effects : The pyridine group in this compound increases Lewis acidity compared to diphenylborinic acid ethyl ester, as the nitrogen atom stabilizes the boron center through resonance. This contrasts with triphenylborane, which lacks heteroatom coordination but exhibits higher hydrophobicity (Log Po/w = 4.1) .

Synthesis Complexity: Synthesis of pyridine-containing borinates often requires coupling agents like 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide) (EDC) or cesium carbonate, similar to methods used for Ethyl 2-(piperidin-4-yl)acetate . Yields are typically lower (50–70%) than for simpler esters like diphenylborinic acid ethyl ester (85–90%).

Biological Relevance: Pyridine derivatives often exhibit enhanced BBB permeability compared to purely aliphatic analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate has a BBB score of 0.92) .

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